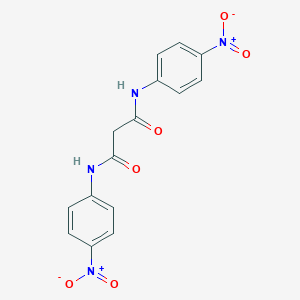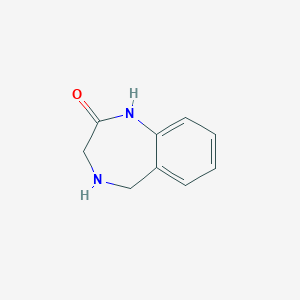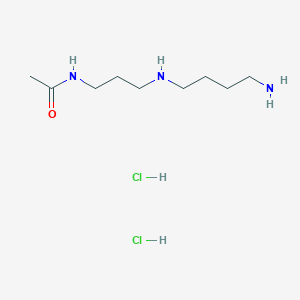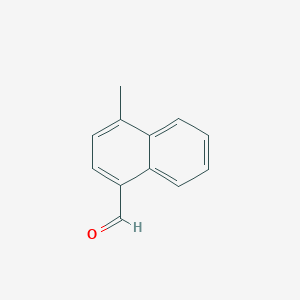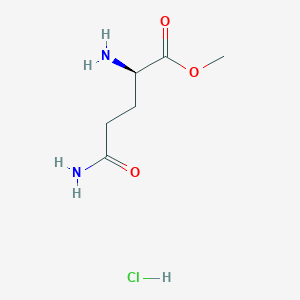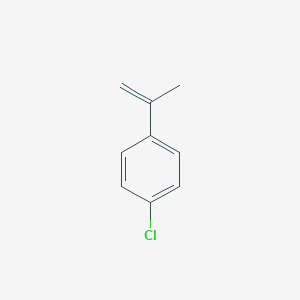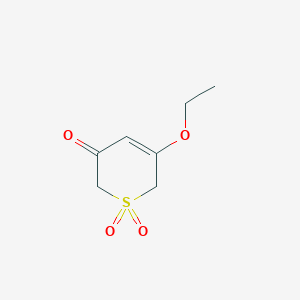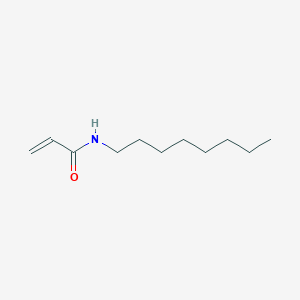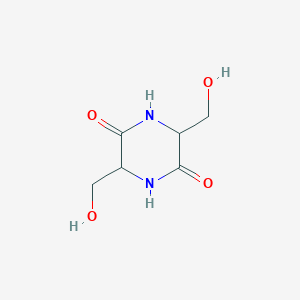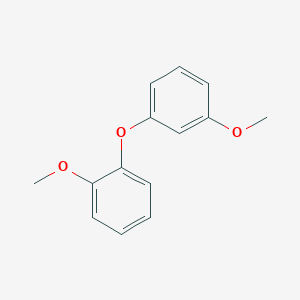![molecular formula C21H38O2 B157212 Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate CAS No. 10152-67-7](/img/structure/B157212.png)
Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate, commonly known as MDCP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of cyclopropyl-containing fatty acid esters and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of MDCP is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in lipid metabolism and signaling pathways. This, in turn, can lead to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that MDCP can affect various biochemical and physiological processes in cells. For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of fatty acids and prostaglandins. It can also affect the expression of certain genes involved in lipid metabolism and signaling pathways. These effects can lead to changes in cell growth, proliferation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MDCP in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to study the effects of MDCP on specific processes without affecting other cellular processes. However, one limitation is that MDCP can be difficult to synthesize and purify, which can limit its availability for research.
Direcciones Futuras
There are many potential future directions for research on MDCP. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. Another area of research is in the study of lipid metabolism and signaling pathways, which could lead to a better understanding of the underlying mechanisms of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of MDCP and its effects on various cellular processes.
Conclusion
In conclusion, MDCP is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. Its synthesis method has been studied and reported in various studies. MDCP has been studied for its potential applications in cancer treatment, anti-inflammatory agents, and the study of lipid metabolism and signaling pathways. Its mechanism of action is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in lipid metabolism and signaling pathways. MDCP can affect various biochemical and physiological processes in cells, and its specificity for certain enzymes and pathways makes it an attractive compound for research. There are many potential future directions for research on MDCP, which could lead to the development of new drugs and a better understanding of various cellular processes.
Métodos De Síntesis
The synthesis of MDCP has been reported in various studies. One of the most commonly used methods involves the reaction of 2-decylcyclopropanol with methyl 3-bromopropionate in the presence of a base. This reaction produces MDCP as the main product, along with some side products. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
Aplicaciones Científicas De Investigación
MDCP has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that MDCP has anti-tumor properties and can inhibit the growth of cancer cells in vitro. Other potential applications include the development of new anti-inflammatory agents, as well as the study of lipid metabolism and lipid signaling pathways.
Propiedades
Número CAS |
10152-67-7 |
|---|---|
Nombre del producto |
Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate |
Fórmula molecular |
C21H38O2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate |
InChI |
InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-17-14-19(17)16-20-15-18(20)12-13-21(22)23-2/h17-20H,3-16H2,1-2H3 |
Clave InChI |
UUEGGKLQKBHHGR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1CC1CC2CC2CCC(=O)OC |
SMILES canónico |
CCCCCCCCCCC1CC1CC2CC2CCC(=O)OC |
Sinónimos |
2-[(2-Decylcyclopropyl)methyl]cyclopropanepropionic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



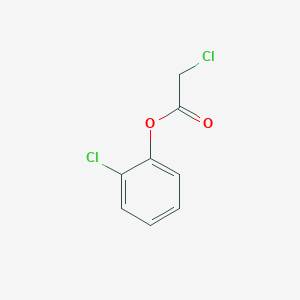
![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)
